4-Bromo-6-chloropicolinaldehyde

CAS No.: 1060811-63-3

Cat. No.: VC3279207

Molecular Formula: C6H3BrClNO

Molecular Weight: 220.45 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1060811-63-3 |

|---|---|

| Molecular Formula | C6H3BrClNO |

| Molecular Weight | 220.45 g/mol |

| IUPAC Name | 4-bromo-6-chloropyridine-2-carbaldehyde |

| Standard InChI | InChI=1S/C6H3BrClNO/c7-4-1-5(3-10)9-6(8)2-4/h1-3H |

| Standard InChI Key | WBFXAJGEAZAEQG-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(N=C1C=O)Cl)Br |

| Canonical SMILES | C1=C(C=C(N=C1C=O)Cl)Br |

Introduction

Chemical Identity and Properties

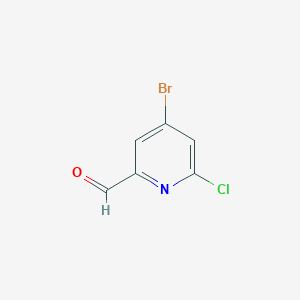

4-Bromo-6-chloropicolinaldehyde is an organic compound characterized by its halogenated pyridine structure with an aldehyde functional group. The presence of both bromine and chlorine substituents at specific positions confers unique chemical reactivity to this molecule.

Identification Parameters

The compound is uniquely identified through several standardized parameters as outlined in the table below:

| Parameter | Value |

|---|---|

| CAS Number | 1060811-63-3 |

| Molecular Formula | C₆H₃BrClNO |

| Molecular Weight | 220.45 g/mol |

| IUPAC Name | 4-bromo-6-chloropyridine-2-carbaldehyde |

| Standard InChI | InChI=1S/C6H3BrClNO/c7-4-1-5(3-10)9-6(8)2-4/h1-3H |

| Standard InChIKey | WBFXAJGEAZAEQG-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(N=C1C=O)Cl)Br |

This compound features a pyridine ring with bromine at the 4-position, chlorine at the 6-position, and an aldehyde group at the 2-position, creating a distinctive chemical architecture with specific reactivity patterns .

Physical Properties

The physical properties of 4-Bromo-6-chloropicolinaldehyde are critical for understanding its behavior in various experimental conditions and practical applications:

| Physical Property | Value |

|---|---|

| Physical Form | Solid |

| Storage Temperature | Inert atmosphere, 2-8°C |

| Purity (Commercial) | 95% |

| Country of Origin | China |

The compound's physical properties contribute to its stability profile and inform proper handling procedures for research applications .

Structural Analysis

Molecular Structure

4-Bromo-6-chloropicolinaldehyde features a pyridine ring core with three functional groups: a bromine atom at the 4-position, a chlorine atom at the 6-position, and an aldehyde group (-CHO) at the 2-position. This specific arrangement of substituents creates unique electronic properties that influence the compound's reactivity in chemical transformations.

Structural Characteristics

The presence of two different halogen atoms on the pyridine ring creates an asymmetric electronic distribution, which affects the compound's behavior in various chemical reactions. The aldehyde group at the 2-position provides a reactive site for numerous transformations, including nucleophilic additions, oxidations, and reductions. The halogen substituents (bromine and chlorine) can participate in metal-catalyzed coupling reactions, making this compound valuable in synthetic organic chemistry.

Synthesis Methods

Halogenation of Picolinaldehyde Derivatives

The primary synthetic route to 4-Bromo-6-chloropicolinaldehyde involves controlled halogenation reactions of picolinaldehyde or its derivatives. This approach requires careful control of reaction conditions to ensure selective substitution at the desired positions on the pyridine ring.

| Parameter | Details |

|---|---|

| Halogenating Agents | Selective brominating and chlorinating reagents |

| Reaction Conditions | Controlled temperature and atmosphere |

| Solvents | Typically polar aprotic solvents |

| Catalysts | Lewis acids or transition metal catalysts |

| Purification | Column chromatography or recrystallization |

These carefully managed reaction parameters are essential for achieving high yields and purity of the target compound, which is crucial for research applications requiring high-quality materials.

Applications in Research and Development

Medicinal Chemistry Applications

4-Bromo-6-chloropicolinaldehyde serves as a valuable intermediate in medicinal chemistry research, particularly in the development of bioactive compounds. Its structural features make it suitable for:

-

Building block in drug design and development

-

Precursor for heterocyclic compounds with potential biological activities

-

Scaffold for structure-activity relationship (SAR) studies

-

Starting material for the synthesis of enzyme inhibitors

The reactive aldehyde group provides a convenient handle for further functionalization, while the halogen substituents offer opportunities for cross-coupling reactions to create more complex molecular architectures.

Biochemical Research

In biochemical research, 4-Bromo-6-chloropicolinaldehyde has demonstrated utility in:

-

Studying enzyme interactions and mechanisms

-

Developing chemical probes for biological systems

-

Investigating structure-based drug design

-

Exploring protein-ligand interactions

The unique electronic properties contributed by the halogen substituents can influence binding interactions with biological targets, making this compound particularly interesting for researchers in the field of drug discovery.

| Classification | Details |

|---|---|

| Pictogram | GHS07 |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed) |

| Precautionary Statements | P280-P305+P351+P338 |

These classifications indicate that the compound requires careful handling with appropriate safety measures in laboratory settings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume